molecular formula C7H11N3O B1412836 (R)-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile CAS No. 2165668-69-7

(R)-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile

Cat. No.: B1412836
CAS No.: 2165668-69-7
M. Wt: 153.18 g/mol
InChI Key: XDOMURQNGATABE-ZCFIWIBFSA-N
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Description

®-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile is a chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol. This compound is notable for its applications in various fields of scientific research, including synthetic and medicinal chemistry, peptide synthesis, and polymer science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile typically involves the reaction of pyrrolidine derivatives with aminoacetyl compounds under controlled conditions. One common method involves the use of α-amino acids as starting materials, which are then subjected to ring-opening polymerization of α-amino acid N-carboxyanhydrides. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of ®-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile may involve large-scale synthesis using similar methods as described above, but with optimization for higher yields and purity. This can include the use of advanced purification techniques such as chromatography and crystallization to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of ®-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile, such as oxo derivatives, amine derivatives, and substituted pyrrolidine compounds.

Scientific Research Applications

Medicinal Chemistry

Dipeptidyl Peptidase IV Inhibition

The primary application of (R)-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile is in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are essential for managing type 2 diabetes mellitus. DPP-IV is a serine protease that plays a significant role in glucose metabolism by inactivating incretin hormones. Inhibiting this enzyme enhances insulin secretion and reduces blood glucose levels.

  • Vildagliptin : This compound has been synthesized using this compound as an intermediate. Vildagliptin exhibits high selectivity and potency as a DPP-IV inhibitor, providing a therapeutic option for lowering postprandial hyperglycemia .

Synthesis of Novel Compounds

Key Intermediate for Drug Development

This compound is utilized as a key intermediate in the synthesis of various derivatives aimed at enhancing the efficacy and stability of DPP-IV inhibitors. The incorporation of this compound into drug design allows for modifications that can lead to improved pharmacokinetic properties.

  • Library Generation : Researchers have used this compound to create a library of potential DPP-IV inhibitors by reacting it with various aliphatic and aromatic amines. This approach facilitates biological screening to identify compounds with desirable therapeutic profiles .

Chemical Stability Studies

Stability Analysis in Formulations

Understanding the chemical stability of this compound is crucial for its application in pharmaceutical formulations. Studies have shown that the stability of this compound can be influenced by formulation components and storage conditions.

  • Forced Degradation Studies : Research indicates that the intrinsic stability of active pharmaceutical ingredients, including Vildagliptin derived from this compound, can be assessed through forced degradation studies. These studies help identify potential impurities and degradation pathways, ensuring the quality and safety of pharmaceutical products .

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Aminoacetyl)pyrrolidine-2-carboxylic acid: This compound shares a similar structure but has a carboxylic acid group instead of a nitrile group.

    Glycyl-D-alanine: Another similar compound used in peptide synthesis.

Uniqueness

®-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in synthetic and medicinal chemistry. Its ability to form stable polypeptides and its applications in drug development further highlight its importance in scientific research.

Biological Activity

(R)-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. It belongs to a class of pyrrolidine derivatives that have shown promising biological activities, including enzyme inhibition relevant to diabetes management.

  • Molecular Formula : C7H11N3O
  • Molecular Weight : 153.18 g/mol
  • Structure : The compound features a pyrrolidine ring with an aminoacetyl group and a carbonitrile substituent, which contributes to its biological activity.

Enzyme Inhibition

Recent studies have highlighted the inhibitory effects of this compound on key enzymes involved in carbohydrate metabolism, specifically:

  • α-Glucosidase
  • α-Amylase

These enzymes play crucial roles in breaking down carbohydrates into glucose, and their inhibition is a strategy for managing type 2 diabetes mellitus. A derivative of N-acetylpyrrolidine was shown to have high potential in inhibiting these enzymes, suggesting that this compound may exhibit similar properties .

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a well-established target for type 2 diabetes treatment. Compounds similar to this compound have been synthesized and evaluated for their DPP-IV inhibitory activity. For instance, certain analogues demonstrated significant DPP-IV inhibition and effectively reduced serum glucose levels in diabetic mice models . This mechanism enhances the action of incretin hormones, leading to improved glycemic control.

Free Radical Scavenging Activity

In addition to enzyme inhibition, derivatives of this compound have also shown free radical scavenging activity. This property is beneficial in mitigating oxidative stress-related complications associated with diabetes .

Synthesis and Evaluation

The synthesis of this compound typically involves reactions between pyrrolidine derivatives and aminoacetyl compounds. Various derivatives have been synthesized and tested for their biological activities:

CompoundActivityReference
N-(benzyl)-2-acetylpyrrolidineα-Glucosidase Inhibition
N-(tosyl)-2-acetylpyrrolidineα-Amylase Inhibition
Vildagliptin AnaloguesDPP-IV Inhibition

Case Study: DPP-IV Inhibitors

A study involving the synthesis of vildagliptin analogues demonstrated that certain compounds exhibited greater DPP-IV inhibitory activity than vildagliptin itself, suggesting that modifications to the pyrrolidine structure can enhance efficacy against diabetes .

Properties

IUPAC Name

(2R)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-4-6-2-1-3-10(6)7(11)5-9/h6H,1-3,5,9H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOMURQNGATABE-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)CN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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